4,6-Diaminoisophthalaldehyde
Overview
Description
4,6-Diaminoisophthalaldehyde is an organic compound with the molecular formula C8H8N2O2. It is characterized by the presence of two amino groups and two aldehyde groups attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,6-Diaminoisophthalaldehyde can be synthesized through several methods. One common approach involves the reduction of 4,6-dinitroisophthalaldehyde using hydrogen chloride and iron (II) sulfate in ethanol, followed by treatment with ammonia and water at 80°C for one hour . Another method involves the direct synthesis from 1,3-benzenedicarboxaldehyde .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 4,6-Diaminoisophthalaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles under mild to moderate conditions.
Major Products:
Oxidation: 4,6-Diaminoisophthalic acid.
Reduction: 4,6-Diaminoisophthalyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,6-Diaminoisophthalaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,6-Diaminoisophthalaldehyde involves its interaction with various molecular targets and pathways. The compound’s aldehyde groups can form Schiff bases with primary amines, leading to the formation of imines. This reaction is crucial in the synthesis of heterocyclic compounds and other derivatives. Additionally, its redox properties allow it to participate in electron transfer reactions, making it valuable in developing redox-active materials .
Comparison with Similar Compounds
- 4,6-Diamino-1,3-benzenedicarbaldehyde
- 4,6-Diaminobenzene-1,3-dicarbaldehyde
- 1,3-Benzenedicarboxaldehyde, 4,6-diamino-
Comparison: 4,6-Diaminoisophthalaldehyde stands out due to its unique combination of amino and aldehyde groups, which confer distinct reactivity and versatility in chemical synthesis. Compared to similar compounds, it offers a broader range of applications in both synthetic and materials chemistry .
Properties
IUPAC Name |
4,6-diaminobenzene-1,3-dicarbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c9-7-2-8(10)6(4-12)1-5(7)3-11/h1-4H,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LELGUVBHBRZDJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C=O)N)N)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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